Structural Class Assignment and Predicted H3 Receptor Modulation Potential
The compound falls within the generic Markush structure of US20070167436, which claims cyclohexyl piperazinyl methanone derivatives as H3 receptor antagonists/inverse agonists [1]. The patent exemplifies compounds where the phenyl ring is substituted by heteroaryl groups such as tetrazolyl, and reports that such modifications can yield Ki values in the nanomolar range for the H3 receptor. However, the present compound is not explicitly listed in the patent's exemplified compounds, and no IC50, Ki, or % inhibition data specific to CAS 1396684-84-6 have been published. Therefore, its H3 activity is purely class-inferred and remains unconfirmed.
| Evidence Dimension | Predicted biological target engagement |
|---|---|
| Target Compound Data | No direct data available |
| Comparator Or Baseline | Related patent compounds with tetrazolyl-phenyl substituents (e.g., trans-(4-cyclobutyl-piperazin-1-yl)-[4-(4-tetrazol-5-yl-phenoxy)-cyclohexyl]-methanone) exhibit H3 antagonism |
| Quantified Difference | Not calculable |
| Conditions | In vitro H3 receptor binding assays (patent-level) |
Why This Matters
For procurement decisions, the absence of direct target engagement data means that the compound cannot be prioritized over characterized H3 antagonists without in-house profiling.
- [1] Nettekoven, M. et al. Cyclohexyl piperazinyl methanone derivatives. U.S. Patent Application US20070167436 A1, published July 19, 2007. View Source
